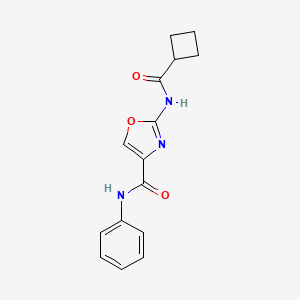

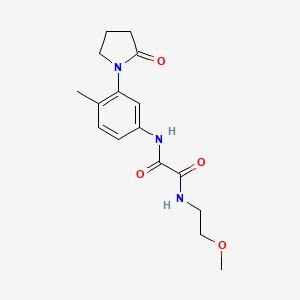

2-(cyclobutanecarboxamido)-N-phenyloxazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Cyclobutanecarboxamido)-N-phenyloxazole-4-carboxamide, also known as CXCR4 antagonist AMD3100, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases.

Applications De Recherche Scientifique

Synthesis of Substituted Oxazoles

An efficient synthesis method for 2-phenyl-4,5-substituted oxazoles has been developed, leveraging intramolecular copper-catalyzed cyclization of highly functionalized enamides. This methodology allows for the introduction of diverse functionalities at the 4-position of the oxazoles, demonstrating its utility in synthesizing complex molecules such as texamine and uguenenazole, and extending to novel trisubstituted bisoxazoles derived from serine (S. Vijay Kumar et al., 2012).

Antiviral Activity

Certain thiazole C-nucleosides synthesized from glycosylthiocarboxamides exhibit significant in vitro activity against viruses like herpes and parainfluenza, alongside inhibiting purine nucleotide biosynthesis. This highlights the potential of structurally related compounds in antiviral research (P. C. Srivastava et al., 1977).

PARP Inhibitor Development for Cancer Therapy

2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827), a novel PARP inhibitor, has shown efficacy in BRCA-1 and -2 mutant tumors. This compound exemplifies the therapeutic application of related oxazole derivatives in targeting specific genetic vulnerabilities in cancer (Philip Jones et al., 2009).

Antitumor Agents

A series of 2-phenylbenzimidazole-4-carboxamides, representing "minimal" DNA-intercalating agents, were synthesized and evaluated for their antitumor activities, offering insights into the design of low DNA-binding affinity compounds with potential therapeutic benefits (W. Denny et al., 1990).

Antimicrobial Activities

Macrocyclic pentaazapyridine and dipeptide pyridine derivatives, synthesized from related carboxamide precursors, demonstrated antimicrobial properties. This research underscores the versatility of oxazole and carboxamide frameworks in generating compounds with potential antimicrobial applications (E. M. Flefel et al., 2018).

Anticancer Activity of Thiazole Derivatives

2-Phenylthiazole-4-carboxamide derivatives were synthesized and evaluated against various cancer cell lines, revealing structure-activity relationships that guide the development of cytotoxic agents with potential for cancer treatment (A. Aliabadi et al., 2010).

Mécanisme D'action

Target of Action

The primary targets of 2-cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide are currently unknown. Oxazole derivatives have been shown to exhibit a wide range of biological activities

Mode of Action

Oxazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes for this compound require further investigation.

Biochemical Pathways

Some oxazole derivatives have been found to interfere with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis . Whether this compound affects similar pathways is yet to be determined.

Result of Action

Oxazole derivatives have been associated with a variety of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . The specific effects of this compound need to be explored further.

Propriétés

IUPAC Name |

2-(cyclobutanecarbonylamino)-N-phenyl-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c19-13(10-5-4-6-10)18-15-17-12(9-21-15)14(20)16-11-7-2-1-3-8-11/h1-3,7-10H,4-6H2,(H,16,20)(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPRJJWIXIENMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-methylhydrazine](/img/structure/B2838571.png)

![(E)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2838581.png)

![(2-Imidazo[1,2-a]pyridin-2-ylethyl)(2-thienylmethyl)amine](/img/structure/B2838583.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2838586.png)

methylidene}-3-oxobutanenitrile](/img/structure/B2838587.png)

![6-methyl-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2838589.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2838591.png)

![3-Methyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2838592.png)